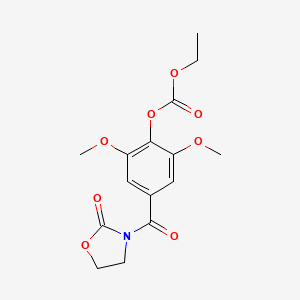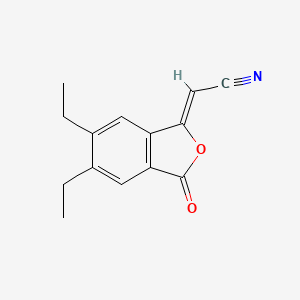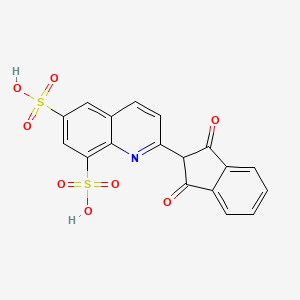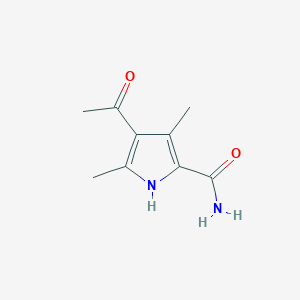
Ethyl 2,3-diamino-6-(pyrrolidin-1-yl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2,3-diamino-6-(pyrrolidin-1-yl)benzoate is a complex organic compound featuring a benzoate core substituted with amino groups and a pyrrolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,3-diamino-6-(pyrrolidin-1-yl)benzoate typically involves multi-step organic reactions. One common route includes the nitration of ethyl benzoate, followed by reduction to introduce amino groups. The pyrrolidine ring is then attached through nucleophilic substitution reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2,3-diamino-6-(pyrrolidin-1-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The benzoate core allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halides and alkylating agents are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted benzoates and pyrrolidine derivatives, which can be further utilized in organic synthesis and medicinal chemistry .
Applications De Recherche Scientifique
Ethyl 2,3-diamino-6-(pyrrolidin-1-yl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Ethyl 2,3-diamino-6-(pyrrolidin-1-yl)benzoate involves its interaction with specific molecular targets. The amino groups and pyrrolidine ring allow it to bind to enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2,3-diaminobenzoate: Lacks the pyrrolidine ring, resulting in different chemical properties.
Ethyl 2,3-diamino-6-methylbenzoate: Substituted with a methyl group instead of a pyrrolidine ring.
Ethyl 2,3-diamino-6-(piperidin-1-yl)benzoate: Contains a piperidine ring instead of a pyrrolidine ring.
Uniqueness
Ethyl 2,3-diamino-6-(pyrrolidin-1-yl)benzoate is unique due to the presence of the pyrrolidine ring, which enhances its three-dimensional structure and potential biological activity. This structural feature allows for greater interaction with biological targets, making it a valuable compound in medicinal chemistry .
Propriétés
Numéro CAS |
921222-12-0 |
|---|---|
Formule moléculaire |
C13H19N3O2 |
Poids moléculaire |
249.31 g/mol |
Nom IUPAC |
ethyl 2,3-diamino-6-pyrrolidin-1-ylbenzoate |
InChI |
InChI=1S/C13H19N3O2/c1-2-18-13(17)11-10(16-7-3-4-8-16)6-5-9(14)12(11)15/h5-6H,2-4,7-8,14-15H2,1H3 |
Clé InChI |
HRVNUGFSCVITPY-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C=CC(=C1N)N)N2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(4-Aminobutyl)-N-[2-(phenylsulfanyl)ethyl]isoquinoline-5-sulfonamide](/img/structure/B12889808.png)





![(1R,2R,4R)-7-Oxabicyclo[2.2.1]heptane-1,2-diylbis(diphenylphosphine)](/img/structure/B12889852.png)

![12-hydroxy-3-oxo-N-[(3S)-2-oxooxolan-3-yl]dodecanamide](/img/structure/B12889860.png)


![4-Cyanobenzo[d]oxazole-2-carbonyl chloride](/img/structure/B12889867.png)
